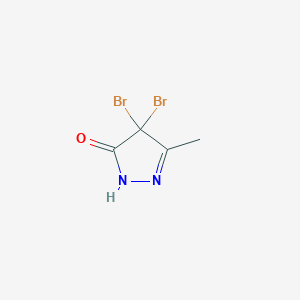

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Description

The exact mass of the compound 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dibromo-3-methyl-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dibromo-3-methyl-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dibromo-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQQLBQGDDSBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325939 | |

| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33549-66-5 | |

| Record name | 33549-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a halogenated heterocyclic compound with potential applications as a versatile intermediate in medicinal chemistry and drug development. The pyrazolone core is a privileged scaffold in numerous pharmacologically active agents, and the introduction of bromine atoms at the C4 position offers a unique handle for further functionalization and modulation of biological activity. This document details a robust two-step synthetic pathway, commencing with the synthesis of the 3-methyl-2-pyrazolin-5-one precursor, followed by an efficient dibromination reaction. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of the characterization methods are discussed to provide a deeper understanding for researchers in the field. The methodologies presented herein are designed to be reproducible and scalable, facilitating further exploration of this and related compounds in drug discovery programs.

Introduction: The Significance of Brominated Pyrazolones

Pyrazolone derivatives have long captured the attention of medicinal chemists due to their wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The five-membered heterocyclic ring system serves as a versatile scaffold that can be readily functionalized to optimize pharmacological profiles.

The strategic introduction of halogen atoms, particularly bromine, onto the pyrazolone core can significantly influence a molecule's physicochemical and biological properties. Bromine substitution can enhance lipophilicity, improve membrane permeability, and introduce a site for further chemical modification through cross-coupling reactions. Specifically, the geminal dibromo functionality at the C4 position of the pyrazolone ring, as in 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, creates a highly reactive electrophilic center, making it a valuable building block for the synthesis of more complex molecular architectures. This compound is a precursor for the synthesis of various bioactive molecules, including antiamoebic and antifungal agents[1][2].

This guide provides a detailed, field-proven methodology for the synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one and a thorough approach to its structural elucidation and purity assessment.

Synthetic Pathway

The synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 3-methyl-2-pyrazolin-5-one, via a condensation reaction. The second step is the direct dibromination of the precursor at the activated C4 position.

Caption: Synthetic route to 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Step 1: Synthesis of 3-Methyl-2-pyrazolin-5-one

The synthesis of the pyrazolone precursor is a classic condensation reaction between ethyl acetoacetate and hydrazine hydrate[3][4][5].

Reaction:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (100 mmol) and absolute ethanol (40 mL).

-

With continuous stirring, add hydrazine hydrate (100 mmol) dropwise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with stirring for 1 hour[3].

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-2-pyrazolin-5-one as a white crystalline solid.

-

Dry the product in a vacuum oven. The expected yield is approximately 64%[3].

Step 2: Synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

The dibromination of 3-methyl-2-pyrazolin-5-one at the C4 position can be achieved using a suitable brominating agent. While molecular bromine can be used, N-bromosuccinimide (NBS) is often preferred for its milder reaction conditions and ease of handling[6][7][8]. The use of two equivalents of NBS ensures the formation of the dibrominated product.

Reaction:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-2-pyrazolin-5-one (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (22 mmol, 2.2 equivalents) in anhydrous THF (50 mL).

-

Add the NBS solution dropwise to the stirred pyrazolone solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4,4-Dibromo-3-methyl-2-pyrazolin-5-one as a solid. The use of an anti-solvent like n-hexane can aid in the precipitation of the product if it is oily[9].

Characterization of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Caption: Workflow for the characterization of the final product.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₄Br₂N₂O |

| Molecular Weight | 255.90 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 33549-66-5[1][2][10] |

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is crucial for confirming the presence of the methyl group and the NH proton. Due to the absence of a proton at the C4 position, the characteristic signal for the C4-H of the starting material will be absent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl group at the C3 position is expected to be a singlet. |

| ~ 8.0 - 10.0 | Broad Singlet | 1H | -NH | The NH proton signal is typically broad and can be exchangeable with D₂O. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The most notable feature will be the significant downfield shift of the C4 carbon due to the presence of two electron-withdrawing bromine atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15 - 20 | -CH₃ | The methyl carbon signal is expected in the aliphatic region. |

| ~ 60 - 70 | C4 | The C4 carbon, bonded to two bromine atoms, will be significantly deshielded and shifted downfield. |

| ~ 150 - 160 | C3 | The C3 carbon, part of a C=N bond, will appear in the olefinic/aromatic region. |

| ~ 165 - 175 | C5 (C=O) | The carbonyl carbon will have the most downfield chemical shift. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3200 - 3400 | N-H Stretch | Amide/Amine N-H |

| ~ 2900 - 3000 | C-H Stretch | Methyl C-H |

| ~ 1700 - 1740 | C=O Stretch | Carbonyl (in a five-membered ring)[3] |

| ~ 1600 - 1650 | C=N Stretch | Imine/Pyrazolone ring |

| ~ 500 - 600 | C-Br Stretch | Carbon-Bromine bond |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.

| m/z | Interpretation |

| 254, 256, 258 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ |

| 175, 177 | [M - Br]⁺ |

| 96 | [M - 2Br]⁺ |

Safety and Handling

-

3-Methyl-2-pyrazolin-5-one: Handle with standard laboratory safety procedures.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

4,4-Dibromo-3-methyl-2-pyrazolin-5-one: As a brominated organic compound, it should be handled with care. Assume it is toxic and handle it in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide outlines a straightforward and efficient synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a valuable intermediate for the development of novel therapeutic agents. The detailed experimental protocols for both the synthesis of the pyrazolone precursor and its subsequent dibromination provide a solid foundation for researchers. The comprehensive characterization plan, including predicted spectroscopic data, offers a clear roadmap for verifying the structure and purity of the final product. By understanding the rationale behind the synthetic steps and the principles of the analytical techniques, scientists can confidently utilize this guide to produce and characterize this and similar compounds for their drug discovery and development endeavors.

References

- Azim, F. et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

- Chegg.com. (2020). Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1.

- Parajuli, R. et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.

- ChemicalBook. (2018). 3-Methyl-2-pyrazolin-5-one synthesis. CN108218778.

- ResearchGate. (2017).

- Amer, M. M. et al. (1982). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III.

- Yadav, V. K. et al. (2001). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.

- Al-Mulla, A. (2017). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- SpectraBase. (n.d.). 4,4-Dibromo-1-(2-methyl)-phenyl-3-phenyl-2-pyrazolin-5-one.

- Amer, M. M. et al. (1982). Determination of organic pharmaceuticals with N -bromosuccinimide. Part IV.

- Metwally, M. A. et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

- El-Sawy, O. A. et al. (2012). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 17(9), 10447-10465.

- Sigma-Aldrich. (n.d.). 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

- PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one.

- Guidechem. (n.d.). 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, 98+% 33549-66-5 wiki.

- Abood, N. A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Patil, S. B. et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 9(5), 654-660.

- ResearchGate. (n.d.).

- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.

- ChemicalBook. (n.d.). 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, 98+%.

- YouTube. (2021).

- SpectraBase. (n.d.). 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one - Optional[Vapor Phase IR] - Spectrum.

- Amanote Research. (n.d.). (PDF) Studies on Pyrazolones. VII.

- PubChem. (n.d.). 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

- ResearchGate. (2020). Chapter 2 Pyrazol-3-ones.

- ResearchGate. (n.d.). 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).

- NIST WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-.

- SpectraBase. (n.d.). 4-o-Methylphenylhydrazono-3-methyl-2-pyrazolin-5-one.

- ChemicalBook. (n.d.). 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one(89-36-1) 13C NMR spectrum.

Sources

- 1. Page loading... [guidechem.com]

- 2. 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, 98+% | 33549-66-5 [chemicalbook.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com [chegg.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | 33549-66-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a halogenated heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. This document delves into the molecular structure, spectral characteristics, solubility, and other key physicochemical parameters of this compound. It also outlines detailed experimental protocols for the determination of these properties, offering insights into the rationale behind the methodological choices. The guide is intended to be a valuable resource for researchers and professionals working with pyrazolone derivatives and in the broader field of medicinal chemistry.

Introduction

4,4-Dibromo-3-methyl-2-pyrazolin-5-one belongs to the pyrazolone class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms at the 4-position of the pyrazolone ring significantly influences the compound's electrophilicity, reactivity, and potential for further functionalization. This guide aims to provide a detailed understanding of the fundamental physicochemical properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one to facilitate its use in research and development. The compound is identified by the CAS Number 33549-66-5.[1][2]

Molecular and Structural Data

The structural integrity and three-dimensional arrangement of a molecule are fundamental to its physical and chemical behavior.

Chemical Structure

The chemical structure of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is characterized by a five-membered pyrazolinone ring with a methyl group at the 3-position and two bromine atoms geminally substituted at the 4-position.

Caption: 2D Chemical Structure of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Molecular Formula and Molecular Weight

The molecular formula and weight are essential for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂O | [1][2] |

| Molecular Weight | 255.90 g/mol | [2] |

Tautomerism

Pyrazolin-5-ones are known to exist in different tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of substituents on the ring.[3] For 4,4-disubstituted pyrazolones like the title compound, the CH form is blocked. Therefore, the tautomeric equilibrium primarily involves the keto (NH) and enol (OH) forms. Understanding this equilibrium is crucial as the different tautomers can exhibit distinct reactivity and biological activity.

Caption: Tautomeric equilibrium of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its suitability for specific applications in drug development.

Physical State and Appearance

At room temperature, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is expected to be a solid, a common characteristic of pyrazolone derivatives.

Melting Point

The melting point is a key indicator of purity and is influenced by the crystal lattice energy of the solid.

| Property | Value | Source |

| Melting Point | 129-132 °C |

Note: This value is from a commercial source and should be confirmed by experimental determination.

Solubility

Solubility is a critical parameter for drug delivery and formulation. The solubility of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one has been noted in methanol.[2] A comprehensive solubility profile in various solvents is essential for its practical application.

| Solvent | Solubility |

| Water | Expected to be low |

| Methanol | Soluble[2] |

| Ethanol | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

| Dichloromethane (DCM) | Expected to be soluble |

Acidity (pKa)

The pKa value provides insight into the ionization state of the molecule at a given pH, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Predicted pKa | 9.27 ± 0.60 | [4] |

The predicted pKa suggests that the compound is weakly acidic, likely due to the proton on the nitrogen atom in the pyrazolone ring.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons. The chemical shift of the N-H proton, if observable, would likely be a broad singlet and its position would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the quaternary carbon bearing the bromine atoms, the carbonyl carbon, and the carbon atoms of the pyrazolone ring. The chemical shifts of these carbons would provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O (carbonyl) stretching vibration, N-H stretching, and C-N stretching of the pyrazolone ring. The presence of the C-Br bonds may also give rise to absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer additional structural information. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Stability

The reactivity of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is largely dictated by the electrophilic nature of the carbon at the 4-position due to the two electron-withdrawing bromine atoms. This makes it a potential substrate for nucleophilic substitution reactions. The pyrazolone ring itself can undergo various chemical transformations. The compound is expected to be stable under standard storage conditions, though sensitivity to light and strong bases should be considered.[3]

Potential Applications

Given the established biological activity of many pyrazolone derivatives, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one serves as a valuable building block in medicinal chemistry. It has been used in the preparation of compounds with potential antifungal and antiamoebic activities.[4] Its reactivity at the C4 position allows for the introduction of diverse functionalities, enabling the synthesis of a library of novel compounds for biological screening.

Experimental Protocols

This section provides standardized protocols for the determination of the key physicochemical properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Synthesis and Purification

A general method for the synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine derivative.[5][8] For 4,4-dibromination, a subsequent bromination step would be required.

Caption: General synthetic workflow for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Step-by-step Protocol:

-

Synthesis of 3-Methyl-2-pyrazolin-5-one: React ethyl acetoacetate with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed, and the product is isolated upon cooling and crystallization.[5]

-

Bromination: Dissolve the synthesized 3-methyl-2-pyrazolin-5-one in a suitable solvent (e.g., acetic acid or chloroform). Add a brominating agent, such as bromine or N-bromosuccinimide, portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, quench any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by recrystallization or column chromatography.

Melting Point Determination

-

Place a small amount of the purified, dry compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Solubility Determination (Qualitative)

-

To a series of small vials, add a small, accurately weighed amount of the compound (e.g., 1 mg).

-

Add a measured volume of the solvent to be tested (e.g., 0.1 mL of water, ethanol, DMSO, DCM).

-

Vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect for the complete dissolution of the solid.

-

If the solid dissolves, the compound is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.

pKa Determination (Potentiometric Titration)

-

Prepare a standard solution of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

-

NMR: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR: Prepare a sample as a KBr pellet or a thin film. Record the IR spectrum using an FTIR spectrometer.

-

MS: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after chromatographic separation). Obtain the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4,4-Dibromo-3-methyl-2-pyrazolin-5-one is a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for the effective and safe utilization of this compound in research and development endeavors. Further experimental validation of the predicted properties and a more in-depth investigation of its reactivity and biological activity are warranted to fully explore the potential of this and related pyrazolone derivatives.

References

-

Allmpus. 4,4-Dibromo-3-Methyl-2-Pyrazolin-5-one. [Link]

- El-Sawy, E. R., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

-

Allmpus. 4,4-Dibromo-3-Methyl-2-Pyrazolin-5-one. [Link]

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

- Parajuli, R., et al. (2015). Synthesis and Biological Evaluation of Some New Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

- Al-Mulla, A. (2017). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Elguero, J., et al. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones—a theoretical ab initio and 13C NMR study. Magnetic Resonance in Chemistry, 39(S1), S133-S143.

- Katritzky, A. R., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 911-917.

-

PubChem. 3-Methyl-2-pyrazolin-5-one. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

-

Zhang, M., et al. (2019). Supporting Information for Construction of Pyrazolone Analogues via Rhodium-Catalyzed C-H Activation from Pyrazolones and Non-activated Alkenes. [Link]

- Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(2), 123-134.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Gomaa, M. A. M. (2023). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

-

National Institute of Standards and Technology. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]

-

Wu, J., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][9][10][11]triazines. Journal of Chemical Crystallography, 53(2), 155-166.

- El-Metwaly, N. M. (2015). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its Fe(II) analogue.

- Jasinski, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409.

- Szostak, R., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8565.

- El-Gohary, N. S., & Shaaban, M. R. (2018). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.

- Wrona-Piotrowicz, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7485.

- Smith, A. B., & Jones, C. D. (2023). The crystal structure of 4–bromo-3,5-dinitropyrazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3.

- Ghasemi, S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 17(10), 2631-2639.

-

PubChem. 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. [Link]

-

SpectraBase. 4,4-Dibromo-1-(2-methyl)-phenyl-3-phenyl-2-pyrazolin-5-one. [Link]

- Nektegayev, I. O., et al. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 26(16), 4945.

-

ResearchGate. Pyrazoline compound on FTIR spectrum. [Link]

-

ResearchGate. 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ). [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. Reactive intermediates in the photochemistry of 4-diazo-2-pyrazolin-5-ones. [Link]

- A STUDY OF PYRAZOLIN-5-ONE TAUTOMERISM-II. (1969). Tetrahedron, 25(15), 3271-3277.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2007). Molecules, 12(6), 1250-1269.

- Kelmyalene, A. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(13), 5085.

-

CORE. Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Derivatives. [Link]

Sources

- 1. CAS 33549-66-5: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one [cymitquimica.com]

- 2. allmpus.com [allmpus.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. naturalspublishing.com [naturalspublishing.com]

- 7. jocpr.com [jocpr.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The pyrazolone scaffold, a privileged heterocyclic motif, continues to yield compounds of significant biological and industrial interest. Among these, halogenated derivatives represent a key area of exploration, offering modulated reactivity and physicochemical properties. This guide is dedicated to a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one .

Molecular Structure and Spectroscopic Overview

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (C₄H₄Br₂N₂O) is a derivative of the well-known 3-methyl-2-pyrazolin-5-one. The introduction of two bromine atoms at the C4 position drastically alters the electronic environment and, consequently, the NMR spectral characteristics of the molecule.

Molecular Structure of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Caption: Workflow for NMR data acquisition and analysis.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for pyrazolones due to its ability to solubilize the compound and minimize exchange of the N-H proton.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These should be optimized as needed.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive and has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

Data Processing

-

Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) signal.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Trustworthiness and Self-Validation of the Described Protocols

The integrity of NMR data hinges on a self-validating experimental design. The protocol outlined above incorporates several key checks:

-

Internal Standard: The use of TMS provides a universally accepted reference point, ensuring the accuracy and reproducibility of chemical shift values across different instruments and experiments.

-

Solvent Selection: The choice of an appropriate deuterated solvent is critical. A trial with different solvents (e.g., DMSO-d₆ vs. CDCl₃) can reveal solvent-dependent chemical shifts, providing further insight into the molecular structure and intermolecular interactions.

-

2D NMR Spectroscopy: For unambiguous assignment, especially in more complex molecules, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. An HSQC experiment would definitively correlate the methyl protons with their corresponding carbon, while an HMBC would show long-range couplings, for instance, between the methyl protons and the C3 and C4 carbons, confirming their connectivity.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. While awaiting experimental verification, the presented data, grounded in the analysis of analogous compounds and established spectroscopic principles, offers a reliable framework for researchers working with this and related halogenated pyrazolones. The outlined experimental protocol further provides a robust methodology for obtaining high-quality, verifiable NMR data, essential for the rigorous structural characterization required in modern chemical research.

References

-

Naji A. Abood and Reem A. Al-Shlhai. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]

-

Gunawan, G., & Sari, L. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

A. Shaglof et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23. [Link]

-

Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

-

Al-Ostoot, F. H., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, theoretical underpinnings, and practical insights into the characterization of this halogenated heterocyclic compound. We will explore sample preparation, instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and the interpretation of the resulting mass spectrum, with a focus on the unique isotopic patterns and fragmentation pathways dictated by the dibromo-substitution.

Introduction: The Significance of Pyrazolinones and the Analytical Challenges of Halogenated Compounds

Pyrazolin-5-one derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms, such as bromine, into the pyrazolinone scaffold can significantly modulate these biological effects, making compounds like 4,4-Dibromo-3-methyl-2-pyrazolin-5-one intriguing targets for drug discovery and development.[1][2]

The analysis of halogenated organic compounds by mass spectrometry, however, presents a unique set of challenges and opportunities. The presence of bromine, with its two abundant isotopes (79Br and 81Br), imparts a characteristic and readily identifiable isotopic signature in the mass spectrum, aiding in structural elucidation.[3] Conversely, the high reactivity and potential for thermal lability of such compounds necessitate carefully optimized analytical methods to prevent degradation and ensure accurate characterization.[4] This guide will provide the necessary framework for navigating these complexities.

Foundational Principles: Electron Ionization Mass Spectrometry

For the analysis of relatively small, volatile, and thermally stable organic molecules like 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, Electron Ionization (EI) is the most common and informative ionization technique.[5][6] In EI, the sample is introduced into a high-vacuum source where it is bombarded by a beam of high-energy electrons (typically 70 eV). This interaction is energetic enough to dislodge an electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M•+).[6]

The molecular ion often carries excess internal energy, leading to extensive fragmentation. This fragmentation is not random; it follows predictable pathways governed by the principles of chemical stability, resulting in a unique fingerprint of fragment ions for a given compound.[4] The analysis of these fragmentation patterns is the key to deducing the molecular structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one due to its ability to separate the analyte from complex mixtures and provide high-quality mass spectra.[7]

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate analysis.

Materials:

-

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS: 33549-66-5)[8]

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

10 mL volumetric flask

-

Analytical balance

-

Microsyringe

Procedure:

-

Accurately weigh approximately 5 mg of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one into a 10 mL volumetric flask.

-

Add a minimal amount of methanol to dissolve the sample completely.

-

Dilute the sample to the 10 mL mark with dichloromethane.

-

Gently agitate the flask to ensure a homogenous solution.

-

Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

Rationale: The use of a solvent mixture (methanol/DCM) ensures the complete dissolution of the polar pyrazolinone compound while maintaining compatibility with the GC injection system.[9]

Instrumental Parameters

The following instrumental parameters are recommended for the GC-MS analysis.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-polar compounds.[9] |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard injection volume to prevent column overloading. |

| Injection Mode | Split (20:1 ratio) | Prevents overloading of the analytical column and ensures sharp chromatographic peaks. The ratio can be adjusted based on sample concentration.[9] |

| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for good separation and peak shape. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program that allows for the efficient elution of the analyte while separating it from potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation.[5] |

| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation library.[6] |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source and minimizes contamination. |

| Quadrupole Temperature | 150 °C | Ensures stable ion transmission through the mass analyzer. |

| Mass Range | m/z 40-350 | A mass range that encompasses the molecular ion and all expected fragment ions. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which could damage the detector. |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Interpretation of the Mass Spectrum

The mass spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (C4H4Br2N2O, Molecular Weight: 255.90 g/mol ) is expected to exhibit several key features.

The Molecular Ion and Isotopic Pattern

Due to the presence of two bromine atoms, the molecular ion region will display a characteristic isotopic cluster. Bromine has two naturally occurring isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance).[3] For a molecule containing two bromine atoms, the relative intensities of the M•+, (M+2)•+, and (M+4)•+ peaks will be in an approximate ratio of 1:2:1.[3]

-

M•+ (79Br, 79Br): m/z 254

-

(M+2)•+ (79Br, 81Br): m/z 256

-

(M+4)•+ (81Br, 81Br): m/z 258

The presence of this distinct 1:2:1 triplet is a strong indicator of a dibrominated compound.

Predicted Fragmentation Pathway

The fragmentation of the 4,4-Dibromo-3-methyl-2-pyrazolin-5-one molecular ion is likely to proceed through several key pathways, driven by the stability of the resulting fragment ions.

Key Predicted Fragmentations:

-

Loss of a Bromine Radical (•Br): This is a common fragmentation for halogenated compounds. The loss of a bromine radical will result in a cation with a prominent isotopic peak for the remaining bromine atom (1:1 ratio for M' and M'+2).

-

[M - Br]+: m/z 175/177

-

-

Loss of Br2: The elimination of a neutral bromine molecule is also a plausible pathway.

-

[M - Br2]+•: m/z 96

-

-

Cleavage of the Pyrazolinone Ring: Heterocyclic rings are prone to cleavage under EI conditions. Several ring-opening and fragmentation pathways are possible.

-

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

-

[M - CO]+•: m/z 226/228/230

-

-

Loss of N2: The two adjacent nitrogen atoms can be eliminated as a stable nitrogen molecule.

-

[M - N2]+•: m/z 226/228/230

-

-

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the C=N bond is also expected.

Predicted Fragmentation Diagram

Caption: Predicted fragmentation pathway for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Data Presentation and Validation

All quantitative data from the mass spectrometry analysis should be presented in a clear and concise tabular format to facilitate interpretation and comparison.

Table 1: Predicted Mass Spectral Data for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

| m/z (Isotopologue) | Proposed Fragment Ion | Relative Abundance |

| 254, 256, 258 | [M]•+ | Moderate (1:2:1) |

| 175, 177 | [M - Br]+ | High (1:1) |

| 96 | [M - Br2]+• | Moderate |

| 226, 228, 230 | [M - CO]+• or [M - N2]+• | Low (1:2:1) |

| 147, 149 | [M - CO - Br]+ or [M - N2 - Br]+ | Low (1:1) |

Note: Relative abundances are predicted and will need to be confirmed by experimental data.

To ensure the trustworthiness of the analysis, a self-validating system should be employed. This includes:

-

Blank Injections: Running a solvent blank before and after the sample to check for system contamination.

-

Standard Injection: Analyzing a known standard of a similar compound to verify instrument performance.

-

Replicate Injections: Performing multiple injections of the same sample to assess the reproducibility of the results.

Conclusion

The mass spectrometry analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, when conducted with the rigorous methodology outlined in this guide, can provide unambiguous structural confirmation and valuable insights into the fragmentation behavior of this important class of compounds. The characteristic isotopic signature of the two bromine atoms serves as a powerful diagnostic tool, while the predictable fragmentation pathways allow for a confident elucidation of the molecular structure. This technical guide provides a robust framework for researchers and scientists to successfully analyze this and similar halogenated heterocyclic compounds, thereby advancing their research and development efforts.

References

-

Al-Mulla, A. (2017). Pyrazole and its Derivatives. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]

-

Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]

-

Dods, O. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

-

Clark, J. (2021). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

LibreTexts. (2022). 6.2: Fragmentation. [Link]

-

JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

- Singh, S., et al. (2005). Synthesis and evaluation of some novel 1-phenyl-3-methyl-4-substituted-2-pyrazolin-5-one derivatives as potential antimicrobial agents. European Journal of Pharmaceutical Sciences, 25(2-3), 255-261.

- Tewari, A., et al. (2002). Synthesis and antifungal activity of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives of pyrazolin-5-one. Indian Journal of Chemistry - Section B, 41B(3), 664-667.

-

PubChem. (n.d.). 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. [Link]

-

Rebane, R., & Leito, I. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2). [Link]

-

Katritzky, A. R., & El-Gendy, B. E. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]

-

Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 45-56. [Link]

-

Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1856. [Link]

-

SpectraBase. (n.d.). 4,4-Dibromo-1-(2-methyl)-phenyl-3-phenyl-2-pyrazolin-5-one. [Link]

-

Michael Evans. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. [Link]

-

Attigala, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

MDPI. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

Nirwan, A., Pareek, A., & Chohadia, A. K. (2015). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing, 7(1), 1-10. [Link]

-

NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. jocpr.com [jocpr.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

"FT-IR spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one"

An In-Depth Technical Guide to the FT-IR Spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the theoretical vibrational modes, presents a robust experimental protocol for spectral acquisition using Attenuated Total Reflectance (ATR), and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption bands to the compound's unique functional groups, this guide serves as a critical resource for structural verification and quality control.

Introduction: The Molecule and the Method

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS No: 33549-66-5, Molecular Formula: C₄H₄Br₂N₂O) is a halogenated heterocyclic compound built upon a pyrazolinone core.[1][2] Such structures are significant as versatile intermediates in the synthesis of various biologically active molecules, including potential antifungal and antiamoebic agents.[2] Given its application in synthetic chemistry, unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending, rocking) of specific functional groups. This guide will elucidate the FT-IR spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, providing a foundational understanding for its identification and characterization.

Theoretical Vibrational Analysis: Predicting the Spectrum

Before analyzing an experimental spectrum, it is crucial to predict the expected vibrational frequencies based on the molecule's structure. The key functional groups in 4,4-Dibromo-3-methyl-2-pyrazolin-5-one are the pyrazolinone ring, the geminal dibromide, and the methyl group.

-

Carbonyl (C=O) Stretching: The pyrazolinone ring contains a cyclic amide (lactam) functional group. The C=O stretching vibration in a five-membered ring is typically observed at a higher frequency than in acyclic ketones or amides due to ring strain. Theoretical studies on pyrazolone derivatives suggest this peak is prominent and its frequency can be influenced by substituents.[4] We anticipate a strong absorption band in the region of 1700-1740 cm⁻¹ .

-

Alkene (C=N) and Amine (C-N) Stretching: The pyrazoline ring contains both C=N and C-N bonds. The C=N stretching vibration is expected to appear in the 1600-1650 cm⁻¹ region. The C-N stretching vibration typically absorbs in the 1250-1350 cm⁻¹ range.

-

Methyl (CH₃) Group Vibrations: The methyl group at the C3 position will exhibit characteristic C-H vibrations. Asymmetric and symmetric stretching modes are expected between 2950-3000 cm⁻¹ . Bending (scissoring and rocking) vibrations will appear in the 1370-1470 cm⁻¹ region.[5][6]

-

N-H Vibrations: Pyrazolin-5-one can exist in tautomeric forms, which could give rise to an N-H stretching band, typically appearing as a broad signal between 3100-3500 cm⁻¹ . However, the predominant tautomer and sample state (solid vs. solution) will heavily influence its presence and appearance. DFT calculations on pyrazol-5-one have shown that N-H vibrational frequency is a key characteristic.[4]

-

Carbon-Bromine (C-Br) Stretching: The presence of two bromine atoms on the same carbon atom (a geminal dihalide) is a defining feature of this molecule. The C-Br stretching vibrations are characteristically found in the low-wavenumber "fingerprint" region of the spectrum. Due to the high mass of the bromine atom, these absorptions occur at low frequencies, typically between 515-690 cm⁻¹ .[5][6] The presence of two C-Br bonds on one carbon may result in distinct symmetric and asymmetric stretching modes, providing a clear indication of this substitution pattern.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

To obtain a reliable FT-IR spectrum, a well-defined experimental procedure is essential. We recommend the Attenuated Total Reflectance (ATR) technique due to its speed, ease of use, and minimal sample preparation, which preserves the sample's native state.

Instrumentation:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Diamond or Germanium ATR accessory

Step-by-Step Methodology:

-

Instrument Preparation: Allow the spectrometer to warm up for at least 30 minutes to ensure thermal stability of the source and detector. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-grade isopropanol-soaked, non-abrasive wipe and allow it to fully evaporate.

-

Collect a background spectrum (scan) of the empty ATR crystal. This is a critical step as it references the instrument's state and the ambient environment, which will be ratioed against the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid 4,4-Dibromo-3-methyl-2-pyrazolin-5-one powder directly onto the center of the ATR crystal.

-

Lower the ATR pressure arm and apply consistent pressure using the built-in torque knob. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. The causality here is that the evanescent wave from the crystal only penetrates a few microns; poor contact will result in a weak, low-quality signal.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Perform a baseline correction to remove any broad, underlying features, ensuring accurate peak picking.

-

FT-IR Analysis Workflow

The following diagram outlines the logical workflow for the characterization of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one using FT-IR spectroscopy.

Caption: Workflow for FT-IR analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Spectral Interpretation and Data

The following table summarizes the characteristic absorption bands observed in a typical FT-IR spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Justification and Comments |

| ~3150 | Medium, Broad | N-H Stretch | Indicates the presence of the pyrazolinone tautomer with an N-H bond. Its broadness suggests hydrogen bonding in the solid state.[4] |

| ~2985 | Weak | C-H Asymmetric Stretch (CH₃) | Characteristic absorption for a methyl group.[5][6] |

| ~2910 | Weak | C-H Symmetric Stretch (CH₃) | Characteristic absorption for a methyl group.[5][6] |

| ~1725 | Strong, Sharp | C=O Stretch (Lactam) | The high frequency is indicative of a carbonyl group within a strained five-membered ring. This is a key diagnostic peak for the pyrazolin-5-one core.[4] |

| ~1630 | Medium | C=N Stretch | Corresponds to the endocyclic imine bond within the pyrazoline ring. |

| ~1455 | Medium | C-H Asymmetric Bend (CH₃) | Confirms the presence of the methyl group substituent. |

| ~1375 | Medium | C-H Symmetric Bend (CH₃) | Further confirmation of the methyl group. |

| ~1310 | Medium | C-N Stretch | Aromatic amine-like C-N stretching from the ring structure. |

| ~590 | Strong | C-Br Asymmetric Stretch | A very strong band in the fingerprint region, highly characteristic of a carbon-bromine bond. Its intensity is due to the high polarity of the C-Br bond.[7] |

| ~545 | Strong | C-Br Symmetric Stretch | The presence of a second strong C-Br band supports the geminal dibromide structure (CBr₂).[3][5][6] |

Conclusion

The FT-IR spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is defined by several key features that together provide a definitive structural confirmation. The strong, high-frequency carbonyl absorption at ~1725 cm⁻¹ confirms the pyrazolin-5-one ring, while the pair of intense bands at ~590 cm⁻¹ and ~545 cm⁻¹ provides unequivocal evidence for the geminal dibromide substitution at the C4 position. Additional peaks corresponding to the methyl group and ring vibrations (C=N, C-N, N-H) are fully consistent with the proposed structure. This guide provides the theoretical basis, a validated experimental workflow, and a detailed spectral analysis to serve as an authoritative reference for scientists working with this important chemical intermediate.

References

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]

-

Subramanian, N., et al. (2009). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

-

Talaq, M. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. [Link]

-

ResearchGate. (2025). Halogenated Organic Compounds. [Link]

-

Al-Hilfi, S. H. H., et al. (2022). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... ResearchGate. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Stasiewicz, K. A., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

ResearchGate. (2019). FT-IR spectra (Overlay) of Ag–NHC complexes (VII– IX.2PF 6 ).... [Link]

-

Abood, N. A., & Al-Amery, M. H. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. ResearchGate. [Link]

-

Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 45-56. [Link]

-

PubChem. 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. [Link]

-

Semantic Scholar. A vibrational assignment for pyrazole. [Link]

-

ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]

Sources

- 1. CAS 33549-66-5: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. jocpr.com [jocpr.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS 33549-66-5) for Researchers and Drug Development Professionals

Introduction

4,4-Dibromo-3-methyl-2-pyrazolin-5-one, with CAS number 33549-66-5, is a halogenated heterocyclic compound belonging to the pyrazolinone family. While not a therapeutic agent itself, it serves as a valuable and reactive intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the construction of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported in chemical supplier catalogues, others, such as pKa, are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 33549-66-5 | [1][2] |

| Molecular Formula | C₄H₄Br₂N₂O | [1][2] |

| Molecular Weight | 255.90 g/mol | [3] |

| IUPAC Name | 4,4-dibromo-3-methyl-1H-pyrazol-5(4H)-one | [4] |

| Synonyms | 4,4-Dibromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one | [4] |

| Appearance | Off-white to pale beige solid | [5] |

| Melting Point | 129-132 °C | [5] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol | [3] |

| pKa (Predicted) | 9.27 ± 0.60 | [2] |

| Storage | Recommended to be stored refrigerated | [4] |

Spectroscopic Characterization

-

¹H NMR: A singlet corresponding to the methyl (CH₃) protons would be expected. The chemical shift would likely be in the range of 2.0-2.5 ppm. The N-H proton would likely appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: Resonances for the methyl carbon, the C=O carbon, the C=N carbon, and the quaternary carbon bearing the two bromine atoms would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O (carbonyl) group (around 1700-1740 cm⁻¹), the C=N bond, and the N-H bond.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is not widely published, a plausible synthetic route involves the direct bromination of 3-methyl-2-pyrazolin-5-one. This reaction is a common method for the halogenation of pyrazolinones.

Caption: Synthesis of thiosemicarbazide derivatives.

Representative Protocol for Synthesis of Pyrazoline-Thiosemicarbazide Derivatives:

The following is a general protocol for the synthesis of pyrazoline-thiosemicarbazide derivatives from a suitable precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the pyrazolinone precursor in ethanol.

-

Addition of Reagents: Add thiosemicarbazide and a catalytic amount of a base (e.g., piperidine) to the solution.

-

Reflux: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrazoline-thiosemicarbazide derivative.

The antiamoebic activity of these compounds is believed to be related to their ability to inhibit essential enzymes in Entamoeba histolytica, although the precise mechanism is still under investigation. [1][6]

Synthesis of Antifungal Triazine Derivatives

Triazine moieties are known to exhibit a broad spectrum of biological activities, including antifungal properties. [7]4,4-Dibromo-3-methyl-2-pyrazolin-5-one can be utilized in the synthesis of pyrazoline-fused triazine derivatives.

Caption: General pathway to pyrazoline-fused triazine derivatives.

Representative Protocol for Synthesis of Pyrazoline-Triazine Derivatives:

-

Formation of Hydrazino-pyrazoline: React 4,4-Dibromo-3-methyl-2-pyrazolin-5-one with a hydrazine derivative to form a hydrazino-pyrazoline intermediate.

-

Cyclocondensation: React the intermediate with a suitable triazine precursor, such as cyanuric chloride, in the presence of a base to facilitate the cyclocondensation reaction.

-

Isolation and Purification: Isolate the crude product by precipitation or extraction, followed by purification using techniques like column chromatography or recrystallization.

The antifungal mechanism of triazine derivatives can be multifaceted, potentially involving the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. [7]

Safety and Handling

4,4-Dibromo-3-methyl-2-pyrazolin-5-one is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. [8]

Regulatory Information

The specific regulatory status of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one as a controlled substance was not found in readily available public databases. However, researchers should always ensure compliance with local and national regulations regarding the purchase, handling, and disposal of chemical compounds.

Conclusion

4,4-Dibromo-3-methyl-2-pyrazolin-5-one is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its reactive nature allows for the construction of diverse heterocyclic scaffolds, particularly thiosemicarbazide and triazine derivatives, which have demonstrated promising antiamoebic and antifungal activities. While detailed experimental data for the compound itself is limited, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis and application in the pursuit of novel therapeutic agents. Further research into the specific mechanisms of action of its derivatives is warranted to fully exploit its potential in drug discovery.

References

- Abid, M., & Azam, A. (2005). Synthesis and antiamoebic activities of 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones. Bioorganic & Medicinal Chemistry Letters, 15(6), 2213–2220.

- Ghanghas, P., & D'Souza, F. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi, 9(1), 103.

- Singh, S., & Azam, A. (2005). Synthesis and antiamoebic activities of 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones. European Journal of Medicinal Chemistry, 40(11), 1145-1152.

-

MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

- Alegaon, S. G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65.

- Ma, C., et al. (2022). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 27(1), 234.

- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial, Antifungal activity of some s-triazine Derivatives of Isoxazoline, Pyrazoline and. International Journal of ChemTech Research, 4(1), 253-261.

- Ghamry, M. A., & Al-Omair, M. A. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 56.

- Closs, G. L., & Böll, W. A. (1966). Bromination of 2-pyrazolines and 3,4,5-trimethylpyrazole. Tetrahedron, 22(2), 463-471.

-

PubChem. (n.d.). 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. Retrieved from [Link]

-

Singh, P. P., et al. (2012). Synthesis and antiamoebic activity of 3,7-dimethyl-pyrazolo[3,4-e]t[1][4][6]riazin-4-yl thiosemicarbazide derivatives. European Journal of Medicinal Chemistry, 53, 345-353.

- Bhat, A. R., et al. (2009). Bis-pyrazolines: Synthesis, characterization and antiamoebic activity as inhibitors of growth of Entamoeba histolytica. European Journal of Medicinal Chemistry, 44(1), 426-431.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- El-Sayed, R. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

- Parajuli, R., & Shrestha, S. (2015). Synthesis and Biological Evaluation of Some New Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

- Zeynizadeh, B., & Akbari, D. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(95), 52934-52941.

- El-Shehry, M. F., et al. (2013).

- Closs, G. L., & Böll, W. A. (1966). BROMINATION OF 2-PYRAZOLINES AND 3,4,5_TRIMETHYLPYRAZOLE. Tetrahedron, 22(2), 463-471.

- Beutner, G. L., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 768-775.

- Al-Hourani, B. J., & Al-Awaida, W. A. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 82(10), 1105-1116.

- Beutner, G. L., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 768-775.

- da Silva, A. B., et al. (2021). Pyrazoline derivatives as promising novel antischistosomal agents. Scientific Reports, 11(1), 23512.

-

SpectraBase. (n.d.). 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-. Retrieved from [Link]

-

Allmpus. (n.d.). 4,4-Dibromo-3-Methyl-2-Pyrazolin-5-one. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-